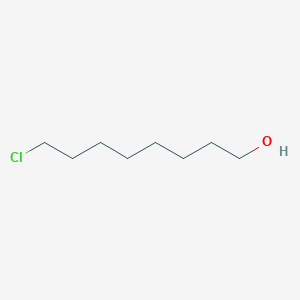

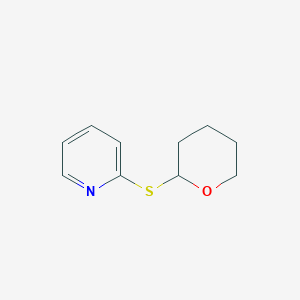

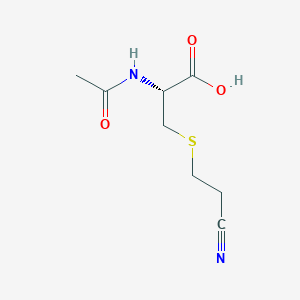

![molecular formula C9H11ClN2O3S B020495 N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide CAS No. 104246-29-9](/img/structure/B20495.png)

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes and alkenes to create functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996). Additionally, N-Phthalimido β-aminoethanesulfonyl chlorides have been synthesized as building blocks for peptidosulfonamide peptidomimetics, highlighting a methodology potentially applicable to the synthesis of "N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide" (Humljan & Gobec, 2005).

Molecular Structure Analysis

Structural analyses of similar sulfonamide compounds have been conducted, such as the crystal structure determination of N-Phenylsulfonyl-N-o-chlorophenylmethacrylamide (Shiraga et al., 1995) and docking studies along with the crystal structure of tetrazole derivatives (Al-Hourani et al., 2015). These studies provide a framework for understanding the molecular structure of "this compound".

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds can vary widely based on their structure. For instance, the synthesis and characterization of substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives reveal insights into their reactivity and potential as enzyme inhibitors (Niwata et al., 1997). Similarly, studies on the practical synthesis of N-(tert-Butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate provide data on the chemical properties and synthesis strategies relevant to sulfonamide chemistry (Masui et al., 2004).

Physical Properties Analysis

Research on the synthesis, molecular structure, and in vitro cytotoxicity study of 3-chloro-N-(4-sulfamoylphenethyl)propanamide offers valuable information on the physical properties of a closely related sulfonamide, including solubility, crystal structure, and cytotoxicity (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity, stability, and interactions with biological targets, can be inferred from studies on compounds like 3-chloro-N-(4-sulfamoylphenethyl)propanamide and its synthesis, characterization, and bioassay studies (Durgun et al., 2016). These studies highlight the potential applications and behavior of sulfonamide derivatives in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

- The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, has been explored. This includes the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing the active sulfonamide moiety, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer and Anti-HIV Evaluations

- Investigations into the anticancer and anti-HIV activities of 2-mercaptobenzenesulfonamide derivatives revealed notable sensitivity against leukemia cell lines, with certain compounds displaying moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

Antidiabetic Drug Structure Analysis

- A study on glibenclamide, an antidiabetic drug containing the aminosulfonylphenyl moiety, provided insights into its structure both in solution and the solid state, enhancing understanding of its stability and reaction behavior (Sanz et al., 2012).

Antimicrobial Activity of Novel Compounds

- Research on N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones in aqueous media highlighted their antimicrobial properties. These compounds, associated with valuable biological activities, were found to possess significant antimicrobial effectiveness (Akbari et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamide derivatives, such as this compound, can inhibit the activity of carbonic anhydrase enzymes . This inhibition can disrupt the balance of bicarbonate and proton concentrations, potentially affecting various physiological processes.

Propiedades

IUPAC Name |

3-chloro-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWALIXZDKXXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403324 | |

| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104246-29-9 | |

| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-chloro-N-(4-sulfamoylphenyl)propanamide?

A1: The research paper primarily focuses on the crystallographic structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide. Key findings include:

- Planar Arrangement: The benzene ring and the amido (-NHCO-) group are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle between them is 15.0(2)°. []

- Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between a hydrogen atom (C-H) and an oxygen atom (O) within the molecule. This interaction forms a six-membered ring motif (S(6) ring motif). []

- Intermolecular Interactions: The amino group (-NH2) participates in intermolecular hydrogen bonds with oxygen atoms (N-H⋯O) of neighboring molecules. These interactions lead to the formation of a double-layered structure extending parallel to the bc plane in the crystal lattice. Furthermore, an amido N—H⋯O hydrogen bond links these layers. A weak π–π interaction between the aromatic rings of neighboring molecules is also observed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

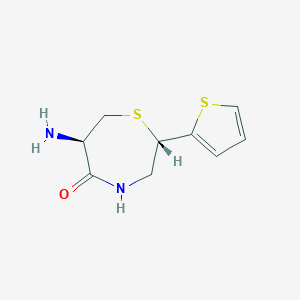

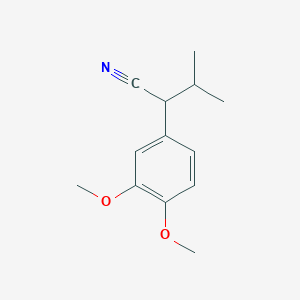

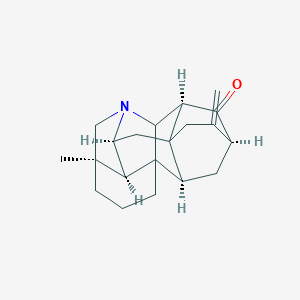

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)